Propoxur Propoxur Propoxur is a synthetic carbamate, aromatic ether compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a toxic, white to tan crystalline solid with a faint odor, and exposure occurs by inhalation, ingestion, or contact.
Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2016)
Propoxur is a carbamate ester that is phenyl methylcarbamate substituted at position 2 by a propan-2-yloxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is a carbamate ester and an aromatic ether. It derives from a methylcarbamic acid and a 2-isopropoxyphenol.
Brand Name: Vulcanchem
CAS No.: 114-26-1
VCID: VC0540402
InChI: InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
SMILES: CC(C)OC1=CC=CC=C1OC(=O)NC
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

Propoxur

CAS No.: 114-26-1

Inhibitors

VCID: VC0540402

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Propoxur - 114-26-1

CAS No. 114-26-1
Product Name Propoxur
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name (2-propan-2-yloxyphenyl) N-methylcarbamate
Standard InChI InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
Standard InChIKey ISRUGXGCCGIOQO-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC=C1OC(=O)NC
Canonical SMILES CC(C)OC1=CC=CC=C1OC(=O)NC
Appearance Solid powder
Boiling Point Decomposes (NIOSH, 2016)
Decomposes on distillation
Decomposes
Colorform Minute crystals
White, crystalline powder
White to tan, crystalline solid
Density 1.12 at 20 °C
Density (at 20 °C): 1.1 g/cm³
Flash Point greater than 300 °F (NIOSH, 2016)
>300°F
Melting Point 187 to 197 °F (NIOSH, 2016)
87.0 °C
87 °C
91 °C
187-197°F
Physical Description Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2016)
WHITE CRYSTALLINE POWDER.
White to tan, crystalline powder with a faint, characteristic odor.
White to tan, crystalline powder with a faint, characteristic odor. [insecticide]
Description Propoxur is a synthetic carbamate, aromatic ether compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a toxic, white to tan crystalline solid with a faint odor, and exposure occurs by inhalation, ingestion, or contact.
Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2016)
Propoxur is a carbamate ester that is phenyl methylcarbamate substituted at position 2 by a propan-2-yloxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is a carbamate ester and an aromatic ether. It derives from a methylcarbamic acid and a 2-isopropoxyphenol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Hydrolized by strong alkali; 50% loss @ 20 °C in 40 min @ pH 10
Solubility 0.2 % (NIOSH, 2016)
0.01 M
Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons
Soluble in most polar solvents
Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane
In water, 1860 mg/L at 30 °C
Solubility in water, g/100ml at 20 °C: 0.2 (poor)
0.2%
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Propoxur; Baygon; AI3-25671; Aprocarb; Arprocarb; BAY 39007; BAY 5122; Isocarb; Mrowkozol; NSC 379584; Propoxylor; Propyon; Rhoden.
Vapor Pressure 7e-06 mm Hg (NIOSH, 2016)
9.68e-06 mmHg
9.68X10-6 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 0.001
0.000007 mmHg
Reference 1: Guelfi DR, Gozzi F, Sirés I, Brillas E, Machulek A Jr, de Oliveira SC. Degradation of the insecticide propoxur by electrochemical advanced oxidation processes using a boron-doped diamond/air-diffusion cell. Environ Sci Pollut Res Int. 2016 Mar 17. [Epub ahead of print] PubMed PMID: 26983915.
2: Shan C, Zhang Y, Ma Z, Gao X. Inheritance of Propoxur Resistance in a Near-Isogenic Line of Musca domestica (Diptera: Muscidae). J Econ Entomol. 2016 Apr;109(2):873-8. PubMed PMID: 26921225.
3: Li CX, Guo XX, Zhang YM, Dong YD, Xing D, Yan T, Wang G, Zhang HD, Zhao TY. Identification of genes involved in pyrethroid-, propoxur-, and dichlorvos- insecticides resistance in the mosquitoes, Culex pipiens complex (Diptera: Culicidae). Acta Trop. 2016 May;157:84-95. doi: 10.1016/j.actatropica.2016.01.019. Epub 2016 Jan 21. PubMed PMID: 26802491.
4: Iatropoulos MJ, Duan JD, Schmuck G, Williams GM. The urinary bladder carcinogen propoxur does not produce genotoxic effects in the urinary bladder of Wistar male rats. Exp Toxicol Pathol. 2015 Sep;67(9):453-8. doi: 10.1016/j.etp.2015.06.002. Epub 2015 Jul 8. PubMed PMID: 26164753.
5: Yazdian S, Fahham N, Ghahremani MH, Afzali M, Farsandaj N, Vatankhah M, Ostad SN. Evaluation of the expression of P-glycoprotein in propoxur-resistant Caco-2 cells. Acta Med Iran. 2014;52(10):728-33. PubMed PMID: 25369005.
6: Khodadoust S, Talebianpoor MS, Ghaedi M. Application of an optimized dispersive nanomaterial ultrasound-assisted microextraction method for preconcentration of carbofuran and propoxur and their determination by high-performance liquid chromatography with UV detection. J Sep Sci. 2014 Nov;37(21):3117-24. doi: 10.1002/jssc.201400816. Epub 2014 Sep 18. PubMed PMID: 25234016.
7: Santa-Cruz P, García-Reiriz A. Application of third-order multivariate calibration algorithms to the determination of carbaryl, naphthol and propoxur by kinetic spectroscopic measurements. Talanta. 2014 Oct;128:450-9. doi: 10.1016/j.talanta.2014.04.075. Epub 2014 May 6. PubMed PMID: 25059185.
8: Akıner MM. [Malathion and propoxur resistance in Turkish populations of the Anopheles maculipennis Meigen (Diptera: Culicidae) and relation to the insensitive acetylcholinesterase]. Turkiye Parazitol Derg. 2014 Jun;38(2):111-5. doi: 10.5152/tpd.2014.3388. Turkish. PubMed PMID: 25016118.
9: Zafiropoulos A, Tsarouhas K, Tsitsimpikou C, Fragkiadaki P, Germanakis I, Tsardi M, Maravgakis G, Goutzourelas N, Vasilaki F, Kouretas D, Hayes A, Tsatsakis A. Cardiotoxicity in rabbits after a low-level exposure to diazinon, propoxur, and chlorpyrifos. Hum Exp Toxicol. 2014 Dec;33(12):1241-52. doi: 10.1177/0960327114532384. Epub 2014 May 12. PubMed PMID: 24818614.
10: Mehta KD, Mehta AK, Halder S, Khanna N, Tripathi AK, Sharma KK. Protective effect of melatonin on propoxur-induced impairment of memory and oxidative stress in rats. Environ Toxicol. 2014 Jun;29(6):705-13. doi: 10.1002/tox.21798. Epub 2012 Jul 30. PubMed PMID: 24733834.
11: Ostrea EM Jr, Villanueva-Uy E, Bielawski D, Birn S, Janisse JJ. Trends in long term exposure to propoxur and pyrethroids in young children in the Philippines. Environ Res. 2014 May;131:13-6. doi: 10.1016/j.envres.2014.01.003. Epub 2014 Mar 15. PubMed PMID: 24637179.
12: Pandey MR, Guo H. Evaluation of cytotoxicity, genotoxicity and embryotoxicity of insecticide propoxur using flounder gill (FG) cells and zebrafish embryos. Toxicol In Vitro. 2014 Apr;28(3):340-53. doi: 10.1016/j.tiv.2013.11.010. Epub 2013 Nov 28. PubMed PMID: 24291161.
13: Kumar S, Mahajan G, Walia V, Kumar N. Baygon (Propoxur) poisoning leading to acute respiratory distress syndrome (ARDS). Indian J Pediatr. 2014 Jul;81(7):730-1. doi: 10.1007/s12098-013-1240-3. Epub 2013 Sep 26. PubMed PMID: 24068625.
14: Low VL, Chen CD, Lee HL, Lim PE, Leong CS, Sofian-Azirun M. Current susceptibility status of Malaysian Culex quinquefasciatus (Diptera: Culicidae) against DDT, propoxur, malathion, and permethrin. J Med Entomol. 2013 Jan;50(1):103-11. PubMed PMID: 23427658.
15: Liang YJ, Wang HP, Long DX, Wu YJ. Applying biofluid metabonomic techniques to analyze the combined subchronic toxicity of propoxur and permethrin in rats. Bioanalysis. 2012 Dec;4(24):2897-907. doi: 10.4155/bio.12.277. PubMed PMID: 23244281.
16: Tsitsimpikou C, Tzatzarakis M, Fragkiadaki P, Kovatsi L, Stivaktakis P, Kalogeraki A, Kouretas D, Tsatsakis AM. Histopathological lesions, oxidative stress and genotoxic effects in liver and kidneys following long term exposure of rabbits to diazinon and propoxur. Toxicology. 2013 May 10;307:109-14. doi: 10.1016/j.tox.2012.11.002. Epub 2012 Nov 28. PubMed PMID: 23201499.
17: Liang YJ, Wang HP, Long DX, Wu YJ. (1)H NMR-based metabonomic profiling of rat serum and urine to characterize the subacute effects of carbamate insecticide propoxur. Biomarkers. 2012 Sep;17(6):566-74. doi: 10.3109/1354750X.2012.704527. Epub 2012 Jul 10. PubMed PMID: 22780197.
18: Gül A, Benli AÇ, Ayhan A, Memmi BK, Selvi M, Sepici-Dinçel A, Cakiroğullari GÇ, Erkoç F. Sublethal propoxur toxicity to juvenile common carp (Cyprinus carpio L., 1758): biochemical, hematological, histopathological, and genotoxicity effects. Environ Toxicol Chem. 2012 Sep;31(9):2085-92. doi: 10.1002/etc.1924. Epub 2012 Aug 1. PubMed PMID: 22730006.
19: Liang YJ, Wang HP, Yang L, Li W, Wu YJ. Metabonomic responses in rat urine following subacute exposure to propoxur. Int J Toxicol. 2012 Jun;31(3):287-93. doi: 10.1177/1091581812441030. Epub 2012 May 1. PubMed PMID: 22550049.
20: Kovacic P, Somanathan R. Propoxur: a novel mechanism for insecticidal action and toxicity. Rev Environ Contam Toxicol. 2012;218:141-50. doi: 10.1007/978-1-4614-3137-4_4. Review. PubMed PMID: 22488607.
PubChem Compound 4944
Last Modified Nov 11 2021
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